molecular formula C9H11BrN2O B1445331 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine CAS No. 1372606-87-5

5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine

Cat. No. B1445331
M. Wt: 243.1 g/mol
InChI Key: WHSXXSPDNPOFPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine consists of a pyridine ring substituted with a bromo group at the 5th position and a cyclopropylmethoxy group at the 6th position . The compound also has an amine group at the 3rd position .


Physical And Chemical Properties Analysis

5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine is a white or off-white powder with a melting point of approximately 108-110°C. The molecular weight of the compound is 243.1 .

Scientific Research Applications

Chemical Synthesis and Intermediates

  • Amination of Bromo-Derivatives of Pyridines : Studies by Pieterse and Hertog (2010) on the amination of bromo-derivatives of pyridines reveal that compounds like 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine can act as intermediates in chemical syntheses, leading to various pyridine derivatives. This process potentially involves pyridyne intermediates (Pieterse & Hertog, 2010).

  • Suzuki Cross-Coupling Reactions : Research by Ahmad et al. (2017) demonstrates the use of related bromopyridines in palladium-catalyzed Suzuki cross-coupling reactions. These reactions are crucial for synthesizing novel pyridine-based derivatives, which have applications in various fields including materials science (Ahmad et al., 2017).

Organic and Medicinal Chemistry

  • Synthesis of Impurities in Pharmaceuticals : Li Xing-yu's (2015) research on the synthesis of impurities introduced by related pyridines in pharmaceuticals like roflumilast highlights the importance of understanding the chemical behavior of compounds like 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine. This is crucial for quality control in drug manufacturing (Li Xing-yu, 2015).

  • Development of New Polyheterocyclic Ring Systems : Abdel-Latif et al. (2019) used derivatives of similar bromopyridines for constructing new polyheterocyclic ring systems. These systems have potential applications in developing new therapeutic agents (Abdel-Latif, Mehdhar, & Abdel-Ghani, 2019).

Materials Science and Molecular Studies

  • Electrochemical and Structural Studies : The work of Hegedus, Sundermann, and Dorhout (2003) on the synthesis and complexation of certain pyridine-capped compounds provides insights into the electrochemical properties and structural characteristics that could be relevant for materials based on similar bromopyridine compounds (Hegedus, Sundermann, & Dorhout, 2003).

  • Vasodilation Activity in Novel Pyridinecarboxylates : Girgis et al. (2008) synthesized novel pyridinecarboxylates with potential vasodilation properties. This research shows the broader implications of pyridine derivatives in medicinal chemistry, particularly in cardiovascular therapeutics (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).

properties

IUPAC Name

5-bromo-6-(cyclopropylmethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-3-7(11)4-12-9(8)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSXXSPDNPOFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901253675
Record name 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine

CAS RN

1372606-87-5
Record name 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372606-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901253675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-bromo-2-(cyclopropylmethoxy)-5-nitropyridine (1 g, 3.7 mmol), ammonium chloride (600 mg, 11.1 mmol), and iron powder (1.05 g, 19 mmol) suspended in THF (6.2 mL), water (2.3 mL) and ethanol (6.2 mL) was heated to 100° C. using microwave irradiation (normal) for 5 h. The crude reaction mixture was filtered through a short plug of celite; the celite plug was washed with warm (50° C.) MeOH (50 mL). The resulting filtrate was concentrated in vacuo. The resulting residue was diluted with EtOAc (100 ml) and washed with saturated bicarbonate solution (aq), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound, (539 mg, 60%). LCMS (M+H)+=244.
Name
3-bromo-2-(cyclopropylmethoxy)-5-nitropyridine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
1.05 g
Type
catalyst
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Three
Yield
60%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-cyclopropylmethoxy-5-nitro-pyridine (600 mg, 2.19 mmol) in methanol (30 ml) were added water (15 ml), zinc dust (1 g, 15.37 mmol) and ammonium chloride (1.28 g, 24.09 mmol) at 25° C., and the reaction mixture was stirred for 45 min at 25° C. After total consumption of starting material (monitored by TLC), the reaction mixture was filtered through a bed of celite, and the filtrate was evaporated under reduced pressure to get the crude residue. The residue was dissolved in dichloromethane and washed with water and brine. The organic part was dried over Na2SO4 and evaporated to get the compound (507 mg, 95%). This compound was used in next step without further purification. MS (LC/MS): 244.0 (M+H).
Name
3-bromo-2-cyclopropylmethoxy-5-nitro-pyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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